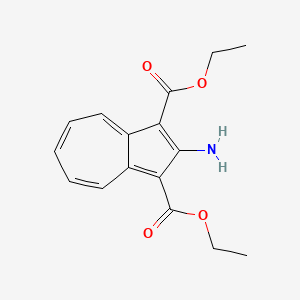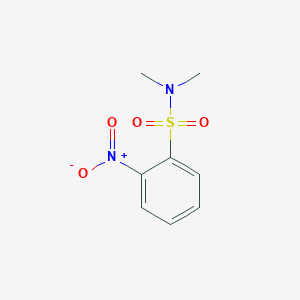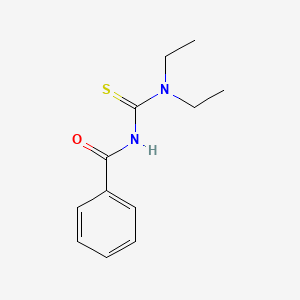![molecular formula C7H5N3O2 B1593632 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione CAS No. 4430-77-7](/img/structure/B1593632.png)
6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione
Overview
Description
6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione (6,7-DHPPD) is an organic compound of the pyridazine family that has recently been the subject of much research. It is a promising compound due to its potential applications in medicine, biochemistry, and pharmacology.
Scientific Research Applications
Comprehensive Analysis of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione Applications
Photoluminescence in Lanthanide-Organic Complexes: 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione has been utilized in the synthesis of lanthanide-organic complexes. These complexes exhibit photoluminescent properties suitable for sensing small molecules. The energy transfer mechanism within these complexes allows for metal-centered luminescence with characteristic emissions, making them valuable in the development of optical sensors and light-emitting devices .
Sensing Applications: The photoluminescent properties of the lanthanide-organic complexes derived from this compound have been explored for sensing applications . Specifically, the luminescence properties of these complexes can be altered in the presence of different solvents, which is a crucial aspect for sensing small molecules in various environments .
Antiproliferative Agents: Derivatives of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione have shown potential as antiproliferative agents . These compounds can inhibit the growth of cancer cells, making them significant in the field of cancer research and chemotherapy drug development .
Antimicrobial Activity: Some derivatives are known to exhibit antimicrobial activity , which could be harnessed in the development of new antibiotics or disinfectants. This application is particularly relevant in the fight against drug-resistant bacteria .
Anti-inflammatory and Analgesic Properties: The compound’s derivatives also display anti-inflammatory and analgesic properties , suggesting their use in the creation of new medications for treating inflammation and pain management .
Hypotensive Effects: Research indicates that certain derivatives can act as hypotensive agents , which could be beneficial in managing high blood pressure and related cardiovascular conditions .
Antihistaminic Activities: The compound has been associated with antihistaminic activities , pointing to its potential application in the treatment of allergic reactions and histamine-related disorders .
Tyrosine Kinase and CDK4 Inhibition: Notably, some derivatives have been identified as inhibitors of tyrosine kinase and cyclin-dependent kinase 4 (CDK4) , which are important targets in cancer therapy due to their role in cell cycle regulation and tumor growth .
Mechanism of Action
Target of Action
The primary targets of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione are lanthanide ions, specifically Eu3+, Tb3+, Sm3+, and Gd3+ . These ions play a crucial role in the formation of lanthanide-organic complexes .
Mode of Action
6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione interacts with its targets by forming 2-D lanthanide-organic complexes . Each 2-D layer in these complexes is composed of 1-D Eu-ox infinite chains, which are further connected by biconnected HPDH- ligands .
Biochemical Pathways
The biochemical pathways affected by 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione involve the energy transfer mechanism and photoluminescence properties . The energy transition from the triplet energy level (3ππ*) of ligand HPDH- to Eu3+ cation is particularly effective .
Pharmacokinetics
The compound has been synthesized successfully under hydrothermal conditions , suggesting that it may have unique bioavailability properties under specific conditions.
Result of Action
The molecular and cellular effects of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione’s action are primarily observed in its photoluminescent properties . The complexes exhibit metal-centered luminescence with characteristic red, green, and pink emission .
Action Environment
The action, efficacy, and stability of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione can be influenced by environmental factors. For instance, ethanol (EtOH) has been found to be an excellent enhancing solvent, while dimethylformamide (DMF) is a highly quenching solvent .
properties
IUPAC Name |
6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-4-2-1-3-8-5(4)7(12)10-9-6/h1-3H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOROYSYZIOJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NNC2=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196123 | |
| Record name | Pyrido(2,3-d)pyridazine-5,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4430-77-7 | |
| Record name | 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido(2,3-d)pyridazine-5,8-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4430-77-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4430-77-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4430-77-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrido(2,3-d)pyridazine-5,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide](/img/structure/B1593551.png)




![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1593561.png)
![4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde](/img/structure/B1593562.png)




